N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate
Overview
Description
“N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate” is a chemical compound with the empirical formula C9H16F6N3O3P . It is often used in peptide synthesis . It can be used to prepare N-succinimidyl 4-[18 F]fluorobenzoate ([18 F]-SFB), a prosthetic group for the fluorination of biomolecules for PET imaging .
Molecular Structure Analysis
The molecular weight of “N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate” is 359.21 . The SMILES string representation of the molecule isF [P-] (F) (F) (F) (F)F.CN (C)C (\\ON1C (=O)CCC1=O)= [N+] (\\C)C
. Chemical Reactions Analysis
“N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate” is used in coupling reactions . It may also be used for the activation of carboxylic group of C16-chained alkanethiols that are used in developing surface plasmon resonance .Physical And Chemical Properties Analysis
“N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate” forms crystals and has a melting point of 218-221 °C (dec.) . It is slightly hazy and colorless in acetonitrile, with a solubility of 0.5 g/mL . It should be stored at −20°C .Scientific Research Applications
Peptide Synthesis
HSTU is commonly used as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids, which is a critical step in producing peptides and proteins for various research and therapeutic purposes .
Amide Formation
Beyond peptides, HSTU is also employed in the synthesis of other amide compounds. Amides are found in a wide range of biological molecules and have numerous applications in medicinal chemistry and materials science .
Magnetic Resonance Imaging (MRI) Contrast Agents
Researchers use HSTU to synthesize liposomal contrast agents for MRI. These agents enhance the contrast of images obtained by MRI, which is crucial for better diagnosis and research in medical imaging .
Protein Labeling Molecules
HSTU is involved in the synthesis of protein labeling molecules. Labeling proteins with fluorescent or radioactive markers allows scientists to track and study proteins’ behavior in various biological processes .
Synthesis of Thiol-Reactive Cy5 Derivatives
Cy5 derivatives are fluorescent dyes used extensively in molecular biology and biochemistry for labeling purposes. HSTU helps in synthesizing thiol-reactive Cy5 derivatives, which can selectively bind to thiol groups in biomolecules .
Positron Emission Tomography (PET) Imaging
HSTU can be used to prepare N-succinimidyl 4-[18 F]fluorobenzoate ([18 F]-SFB), a prosthetic group for fluorination of biomolecules. This is particularly useful for PET imaging, a type of nuclear medicine imaging .
Mechanism of Action
Target of Action
HSTU is primarily used as a coupling reagent in peptide synthesis . Its main targets are carboxylic acids, which it converts into N-succinimidyl active esters .
Mode of Action
HSTU interacts with carboxylic acids to form N-succinimidyl active esters . This reaction is a key step in peptide synthesis, facilitating the formation of peptide bonds.
Biochemical Pathways
The primary biochemical pathway affected by HSTU is peptide synthesis. By converting carboxylic acids into N-succinimidyl active esters, HSTU enables the formation of peptide bonds, which are crucial for the creation of peptides and proteins .
Result of Action
The primary result of HSTU’s action is the formation of N-succinimidyl active esters from carboxylic acids . These active esters can then participate in further reactions to form peptide bonds, facilitating the synthesis of peptides and proteins .
Action Environment
The efficacy and stability of HSTU are likely to be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants. For instance, HSTU is typically stored at temperatures below 0°C , suggesting that low temperatures may be necessary for its stability. Additionally, the solubility of HSTU in acetonitrile suggests that this solvent may be used in reactions involving HSTU .
properties
IUPAC Name |
[dimethylamino-(2,5-dioxopyrrolidin-1-yl)oxymethylidene]-dimethylazanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O3.F6P/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;1-7(2,3,4,5)6/h5-6H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWZCCVNXFLDDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F6N3O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583377 | |
Record name | (Dimethylamino)[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-dimethylmethaniminium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate | |
CAS RN |
265651-18-1 | |
Record name | (Dimethylamino)[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-dimethylmethaniminium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Succinimido-1,1,3,3-tetramethyluronium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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